![molecular formula C16H22N2O3 B13364164 N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)
N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an acetylamino group, a methoxyphenyl group, and a cyclohexanecarboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide typically involves the reaction of 4-(acetylamino)-3-methoxybenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N-[4-(hydroxyamino)-3-hydroxyphenyl]cyclohexanecarboxamide.
Reduction: Formation of N-[4-(amino)-3-methoxyphenyl]cyclohexanecarboxamide.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(acetylamino)-3-methylphenyl]cyclohexanecarboxamide
- N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide
- N-[4-(acetylamino)-3-methoxyphenyl]benzamide
Uniqueness
N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
N-(4-acetamido-3-methoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H22N2O3/c1-11(19)17-14-9-8-13(10-15(14)21-2)18-16(20)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
QJMHZCPVJGQZNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


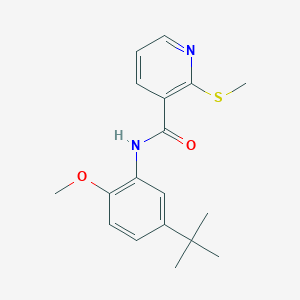
![3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364091.png)
![Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13364097.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}pentanamide](/img/structure/B13364098.png)
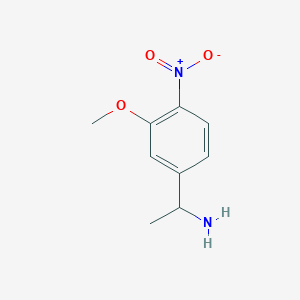
![6-(3,5-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364118.png)
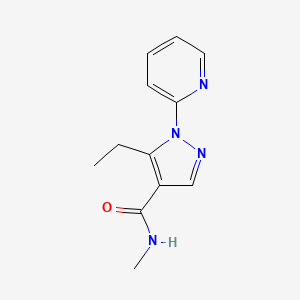
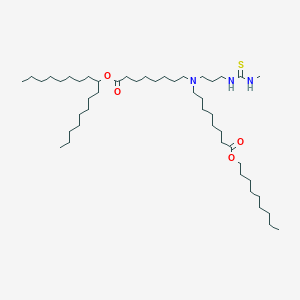
![2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13364140.png)
![3-[6-(2-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364143.png)
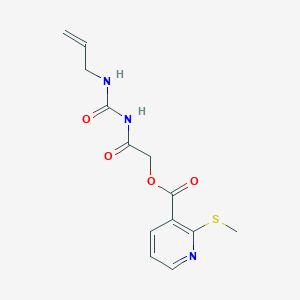
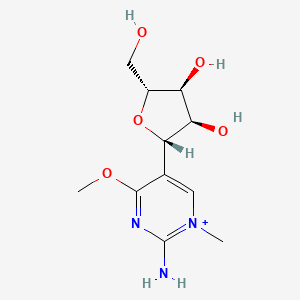
![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)
![2-(2-{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13364175.png)
